3-Bromo-N-cyclobutyl-2-fluorobenzamide
Overview
Description
3-Bromo-N-cyclobutyl-2-fluorobenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C11H11BrFNO and a molecular weight of 272.11 g/mol . The compound’s structure consists of a benzamide core substituted with bromine, fluorine, and a cyclobutyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutyl-2-fluorobenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzamide ring.
Cyclobutylation: The attachment of a cyclobutyl group to the nitrogen atom of the benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The process is optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclobutyl-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
3-Bromo-N-cyclobutyl-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-2-fluorobenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzamide: Lacks the cyclobutyl group, which may affect its chemical properties and biological activity.
N-cyclobutyl-2-fluorobenzamide: Does not contain the bromine atom, potentially altering its reactivity and applications.
Uniqueness
3-Bromo-N-cyclobutyl-2-fluorobenzamide is unique due to the combination of bromine, fluorine, and cyclobutyl groups in its structure. This unique combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-6-2-5-8(10(9)13)11(15)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCFVPYLFRUDEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C(=CC=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704044 | |
Record name | 3-Bromo-N-cyclobutyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-61-1 | |
Record name | 3-Bromo-N-cyclobutyl-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-cyclobutyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.